![molecular formula C14H12BrN3O B2435774 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine CAS No. 1797349-85-9](/img/structure/B2435774.png)
6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines.
作用机制
Target of Action
The primary target of 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine, also known as F6445-6297, is p38 MAPK (Mitogen-Activated Protein Kinase) . This protein kinase plays a crucial role in cellular processes such as inflammation and cell differentiation .
Mode of Action
F6445-6297 acts as a p38 MAPK inhibitor . By binding to the active site of the p38 MAPK, it prevents the kinase from phosphorylating its substrates, thereby inhibiting the kinase’s activity . This results in the modulation of the cellular processes controlled by p38 MAPK.
Biochemical Pathways
The inhibition of p38 MAPK affects several biochemical pathways. As p38 MAPK is involved in the production of inflammatory cytokines, its inhibition can lead to a decrease in inflammation . Additionally, p38 MAPK plays a role in cell differentiation and apoptosis, so its inhibition can also affect these processes .
Result of Action
The inhibition of p38 MAPK by F6445-6297 can lead to a reduction in inflammation and modulation of cell differentiation and apoptosis . This could potentially be beneficial in the treatment of diseases characterized by excessive inflammation or abnormal cell growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and aromatic aldehydes under heating or microwave irradiation . The reaction conditions often include the use of solvents like dimethylformamide and catalysts to facilitate the cyclization process .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
化学反应分析
Types of Reactions
6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce the corresponding alcohols or amines .
科学研究应用
6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
7-Bromopyrido[3,2-d]pyrimidin-4-ol: Another pyrido[3,2-d]pyrimidine derivative with similar structural features.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds share the pyrido[2,3-d]pyrimidine core and exhibit similar biological activities.
7,8-Dihydropyrido[2,3-d]pyrimidin-2-one: A bicyclic cytosine analogue known for its DNA stabilizing properties.
Uniqueness
What sets 6-(3-bromobenzoyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
属性
IUPAC Name |
(3-bromophenyl)-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O/c15-12-3-1-2-10(6-12)14(19)18-5-4-13-11(8-18)7-16-9-17-13/h1-3,6-7,9H,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDBVOGOYDQYLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
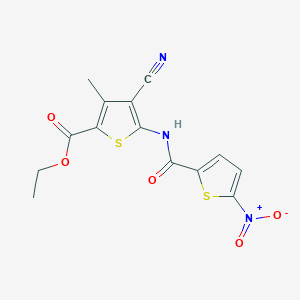
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2435694.png)
![2-[[4-(Butylamino)quinazolin-2-yl]sulfanylmethyl]-7-chloropyrido[1,2-a]pyrimidin-4-one](/img/structure/B2435695.png)
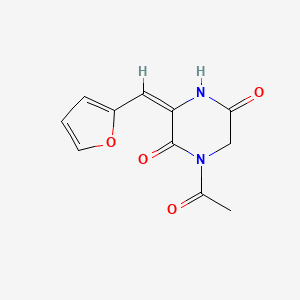

![N-(1-{bicyclo[2.2.1]heptan-2-yl}ethyl)-2,6-dichloropyridine-4-carboxamide](/img/structure/B2435699.png)
![6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/new.no-structure.jpg)
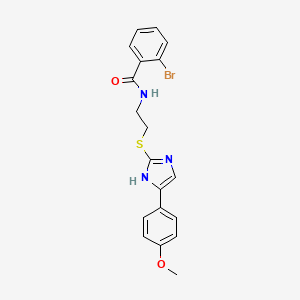
![1-[7-(4-Hydroxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B2435706.png)
![2-({[4-(4-ethoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4,6-dimethylpyrimidine](/img/structure/B2435707.png)
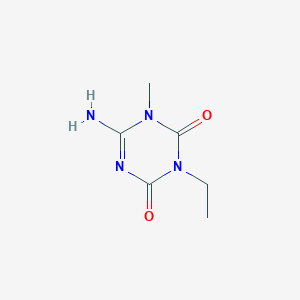
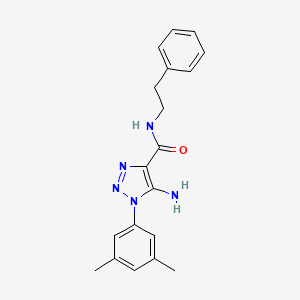
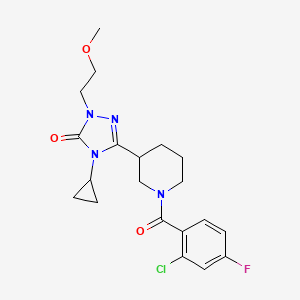
![2-(4-methoxybenzamido)-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2435712.png)
